molecular formula C10H14O B12814379 Octahydro-4,7-methanoindenone CAS No. 94277-20-0

Octahydro-4,7-methanoindenone

Cat. No.: B12814379
CAS No.: 94277-20-0
M. Wt: 150.22 g/mol
InChI Key: ZTSNSBFZDXDTFS-UHFFFAOYSA-N
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Description

Octahydro-4,7-methanoindenone is an organic compound with the molecular formula C₁₀H₁₄O. It is a bicyclic ketone that is often used in various chemical and industrial applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-4,7-methanoindenone typically involves the hydrogenation of 4,7-methanoindenone. This process can be carried out using a palladium catalyst under high pressure and temperature conditions . Another method involves the hydroformylation of octahydro-4,7-methanoindene, followed by oxidation to yield the desired ketone .

Industrial Production Methods

In industrial settings, this compound is produced through large-scale hydrogenation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced catalytic systems to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions

Octahydro-4,7-methanoindenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octahydro-4,7-methanoindenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of octahydro-4,7-methanoindenone involves its interaction with various molecular targets. It can act as a ligand for certain enzymes and receptors, modulating their activity. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions, which are crucial for its biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-4,7-methanoindenone is unique due to its specific bicyclic structure and the presence of a ketone functional group. This combination imparts distinct reactivity and makes it valuable in various chemical syntheses and industrial applications .

Properties

IUPAC Name

tricyclo[5.2.1.02,6]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-8,10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSNSBFZDXDTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294117
Record name Tricyclo[5.2.1.0(2,6)]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94277-20-0, 17364-68-0
Record name Octahydro-4,7-methanoindenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094277200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC94592
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94592
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tricyclo[5.2.1.0(2,6)]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octahydro-4,7-methanoindenone
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